![molecular formula C11H6BrNO B8268830 5-Bromobenzo[cd]indol-2(1H)-one](/img/structure/B8268830.png)
5-Bromobenzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of benzoindoles. This compound is characterized by a fused ring system consisting of a benzene ring and an indole moiety, with a bromine atom attached at the 5-position. The structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[cd]indol-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Cyclization: The brominated indole undergoes cyclization to form the benzo[cd]indol-2(1H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromobenzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Organolithium or Grignard reagents.
Oxidation: Potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Various substituted benzoindoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the indole moiety.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Bromobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating gene expression . By inhibiting BET proteins, this compound can modulate the transcription of genes involved in various cellular processes, including inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[cd]indol-2(1H)-one: Lacks the bromine atom at the 5-position.
5-Chlorobenzo[cd]indol-2(1H)-one: Contains a chlorine atom instead of a bromine atom at the 5-position.
5-Fluorobenzo[cd]indol-2(1H)-one: Contains a fluorine atom instead of a bromine atom at the 5-position.
Uniqueness
The presence of the bromine atom at the 5-position in 5-Bromobenzo[cd]indol-2(1H)-one imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile .
Propiedades
IUPAC Name |
5-bromo-1H-benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-8-5-4-7-10-6(8)2-1-3-9(10)13-11(7)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDIPXNPGAYOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)NC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
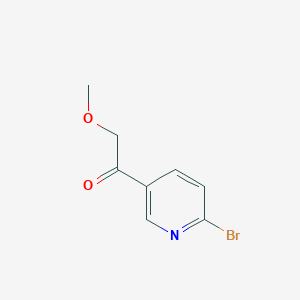
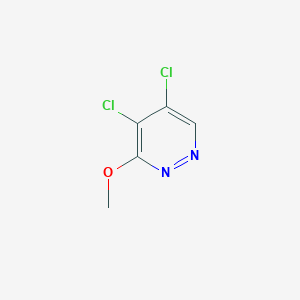
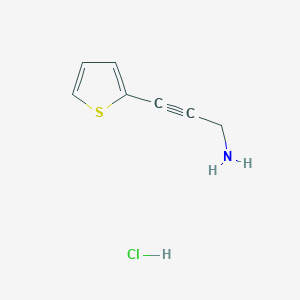
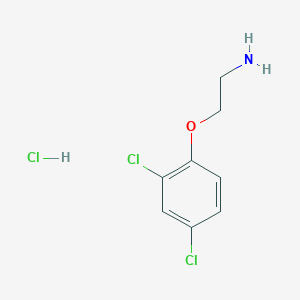
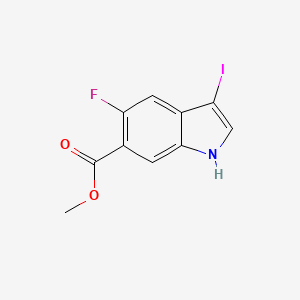
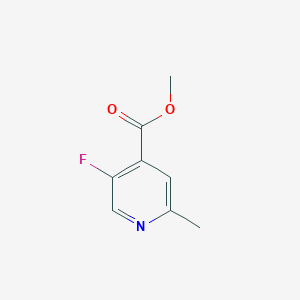
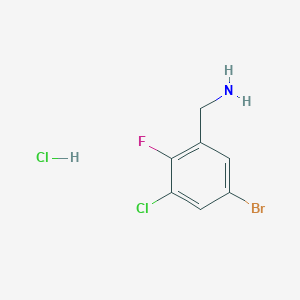
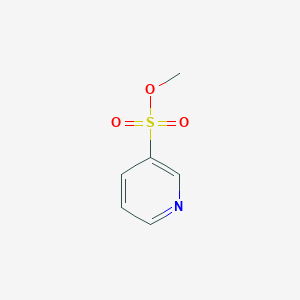
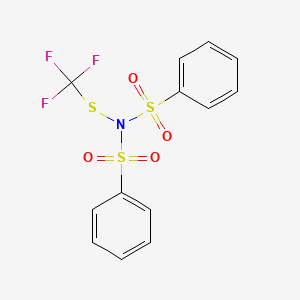
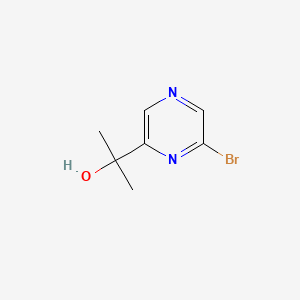
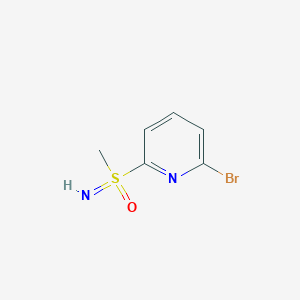
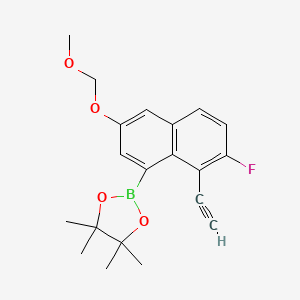
![5-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoicacid](/img/structure/B8268850.png)

